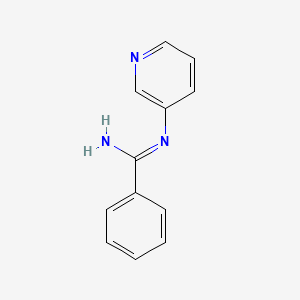

N'-(pyridin-3-yl)benzenecarboximidamide

Description

Contextualizing Amidines in Contemporary Organic and Inorganic Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, making them nitrogen analogues of carboxylic acids and esters. nih.gov They are recognized for their strong basicity, which surpasses that of amides, due to the effective delocalization of the positive charge in the corresponding amidinium ion across both nitrogen atoms. core.ac.uk This inherent basicity and the ability of the amidine moiety to engage in hydrogen bonding have made these compounds valuable in various chemical contexts.

In organic synthesis, amidines serve as versatile intermediates for the creation of a wide array of nitrogen-containing heterocycles, including imidazoles, pyrimidines, and triazines. nih.gov Their reactivity also allows for their use as catalysts in various organic transformations. In the realm of inorganic chemistry, amidinates, the deprotonated form of amidines, are highly effective ligands for a diverse range of metal ions. The resulting metal-amidinate complexes have found applications in catalysis and materials science, owing to their stability and tunable electronic and steric properties.

The synthesis of amidines can be achieved through several methods. A classic approach is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (a Pinner salt), followed by treatment with an amine. wikipedia.org More direct methods include the nucleophilic addition of amines to nitriles, which can be promoted by strong bases or mediated by metal catalysts like TiCl₄ or SnCl₄. nih.govresearchgate.net

Significance of Pyridine-Containing Scaffolds in Molecular Design

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. wikipedia.org Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, basicity, and ability to participate in hydrogen bonding. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for its role in biological systems and materials science. rsc.org

In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its frequent appearance in approved pharmaceutical agents. rsc.org Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties. nih.govresearchgate.net The incorporation of a pyridine moiety into a drug candidate can enhance its binding affinity to biological targets and improve its pharmacokinetic profile. researchgate.net For instance, numerous pyridine-containing compounds have been investigated as kinase inhibitors and for their potential in treating neurodegenerative diseases. nih.govnih.gov

The synthesis of functionalized pyridines is a well-established area of organic chemistry, with numerous methods available for the introduction of substituents onto the pyridine ring. rsc.org This synthetic accessibility allows for the fine-tuning of the electronic and steric properties of pyridine-containing molecules to optimize their function for a specific application.

Scope and Research Trajectories for N'-(pyridin-3-yl)benzenecarboximidamide

While specific research on this compound is not extensively documented, its structural components suggest several promising avenues for investigation. The combination of the benzamidine (B55565) core, known for its interactions with biological macromolecules, and the pyridine-3-yl group, a key pharmacophore, positions this compound as a candidate for biological evaluation.

Table 1: Potential Research Applications for this compound

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Benzamidine is a known inhibitor of serine proteases like trypsin. wikipedia.org The pyridine moiety could modulate this activity and provide additional binding interactions. |

| Anticancer Agents | Pyridine-containing compounds have shown promise as anticancer agents. nih.gov | |

| Antimicrobial Agents | Both amidine and pyridine derivatives have demonstrated antimicrobial properties. nih.govnih.gov | |

| Materials Science | Ligand for Metal Complexes | The amidine and pyridine nitrogens can act as coordination sites for metal ions, leading to the formation of novel coordination polymers or catalysts. |

| Organic Electronics | Pyridine-based materials are being explored for applications in organic electronics. |

| Supramolecular Chemistry | Building Block for Self-Assembly | The hydrogen bonding capabilities of the amidine group and the pyridine nitrogen can be utilized in the design of self-assembling systems. |

Future research on this compound would likely involve its synthesis and characterization, followed by systematic evaluation in these and other areas. Computational studies could also play a crucial role in predicting its properties and guiding experimental work.

Overview of Research Methodologies Applicable to this compound Studies

The study of this compound would employ a range of standard and advanced research methodologies to elucidate its structure, properties, and potential applications.

Synthesis and Purification: The synthesis of this compound could be approached by reacting benzonitrile (B105546) with 3-aminopyridine (B143674). This reaction could be facilitated by strong bases like n-butyllithium to deprotonate the amine, making it a more potent nucleophile. nih.gov Alternatively, Lewis acids such as titanium tetrachloride (TiCl₄) could be used to activate the nitrile towards nucleophilic attack. researchgate.net Purification of the resulting product would likely involve techniques such as column chromatography and recrystallization.

Structural Characterization: A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the connectivity of the molecule. researchgate.netfluorine1.ru The characteristic chemical shifts of the pyridine and benzene (B151609) ring protons and carbons would be key identifiers.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound, confirming its elemental composition. nih.govresearchgate.net Fragmentation patterns observed in the mass spectrum can also provide structural information. jove.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=N and N-H stretches of the amidine group and the aromatic C-H and C=C vibrations of the pyridine and benzene rings. orientjchem.org

X-ray Crystallography: Single-crystal X-ray diffraction analysis, if suitable crystals can be obtained, would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netx-mol.netnih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR | Aromatic protons of the benzene ring (7.0-8.0 ppm), aromatic protons of the pyridine ring (7.5-9.0 ppm), and N-H protons of the amidine group (variable, broad signal). |

| ¹³C NMR | Aromatic carbons of the benzene and pyridine rings (120-150 ppm), and the amidine carbon (around 160 ppm). |

| IR (cm⁻¹) | ~3300-3500 (N-H stretching), ~1640 (C=N stretching), ~1500-1600 (aromatic C=C stretching), ~3000-3100 (aromatic C-H stretching). |

| HRMS | Exact mass corresponding to the molecular formula C₁₂H₁₁N₃. |

Computational Chemistry: Molecular modeling and computational chemistry techniques can provide valuable insights into the electronic structure, conformation, and potential reactivity of this compound. nih.govnih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict spectroscopic properties and to model potential interactions with biological targets or metal ions. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N'-pyridin-3-ylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-12(10-5-2-1-3-6-10)15-11-7-4-8-14-9-11/h1-9H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESSZQKHDXGJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N Pyridin 3 Yl Benzenecarboximidamide

Established Synthetic Routes for Benzenecarboximidamide Derivatives

The formation of the amidine group is a cornerstone of organic synthesis, with several classical methods being applicable to the generation of benzenecarboximidamide structures.

Amidine synthesis has traditionally been achieved through several reliable condensation pathways. One of the most prominent is the Pinner reaction. This method involves the acid-catalyzed reaction of a nitrile (such as benzonitrile) with an alcohol to form an imidate hydrochloride salt. This intermediate is then treated with a primary or secondary amine—in this case, 3-aminopyridine (B143674)—to yield the target amidine. The imidates serve as excellent precursors for amidine formation under mild conditions. organic-chemistry.org

Another classical approach is the direct condensation of an amine with a reactive derivative of a carboxamide. For instance, imidoylbenzotriazoles, prepared from amides, react with primary and secondary amines to provide polysubstituted amidines in good yields. organic-chemistry.org Furthermore, direct thermal condensation between a carboxylic acid and an amine can form an amide, which can then be converted to an amidine; however, this method often requires high temperatures and the removal of water to drive the reaction to completion. acsgcipr.org Catalytic methods, such as the ytterbium amide-catalyzed addition of amines to nitriles, offer a solvent-free route to N-arylamidinates. organic-chemistry.org

These condensation reactions share a common mechanistic theme: the nucleophilic attack of an amine on an electrophilic carbon atom of a nitrile, imidate, or related derivative.

| Reaction Name | Precursors | Key Features | Reference |

| Pinner Reaction | Nitrile, Alcohol, Amine | Proceeds via an imidate intermediate; mild conditions for amidine formation. | organic-chemistry.org |

| From Imidoyl Derivatives | Imidoylbenzotriazole, Amine | Good yields for polysubstituted amidines. | organic-chemistry.org |

| Catalytic Amine Addition | Nitrile, Amine, Ytterbium Catalyst | Solvent-free conditions, good to excellent yields. | organic-chemistry.org |

| Thermal Condensation | Carboxylic Acid, Amine | High temperatures required; water removal is necessary. | acsgcipr.org |

The successful synthesis of the target compound hinges on the efficient preparation of its two key building blocks: the benzenecarboximidamide precursor and the pyridin-3-yl-amine synthon.

The primary precursor for the "benzenecarboximidamide" portion of the molecule is typically derived from benzonitrile (B105546) or benzamide.

From Benzonitrile: Benzonitrile is a versatile starting material. It can be converted into benzamidoxime (B57231) through a reaction with hydroxylamine (B1172632) hydrochloride. google.comgoogle.com The subsequent catalytic hydrogenation of the benzamidoxime yields benzenecarboximidamide (benzamidine) or its salt. google.comgoogle.com Alternatively, as utilized in the Pinner reaction, benzonitrile can react with an alcohol like ethanol (B145695) in the presence of hydrogen chloride to form ethyl benzimidate hydrochloride, a reactive intermediate ready for condensation with an amine. organic-chemistry.org

From Benzamide Derivatives: Benzamide precursors can be synthesized by reacting benzoyl chloride with an appropriate amine in the presence of a base like triethylamine. orgsyn.org While some modern methods focus on converting these amides to other functional groups, the amide itself can be activated for conversion to an amidine.

| Precursor | Starting Material | Reagents | Key Transformation | Reference |

| Benzamidine (B55565) | Benzonitrile | 1. Hydroxylamine HCl, K₂CO₃2. H₂, Catalyst | Nitrile → Amidoxime → Amidine | google.comgoogle.com |

| Ethyl Benzimidate HCl | Benzonitrile | Ethanol, HCl | Nitrile → Imidate (Pinner Reaction) | organic-chemistry.org |

| N-Substituted Benzamide | Benzoyl Chloride | Amine, Triethylamine | Acid Chloride → Amide | orgsyn.org |

The pyridin-3-yl-amine synthon, commonly known as 3-aminopyridine, is a commercially available and widely used nucleophile in organic synthesis. Its utility is demonstrated in various condensation reactions. For example, it readily reacts with benzenesulfonyl chloride in the presence of a base to form N-pyridin-3-yl-benzenesulfonamide, showcasing its nucleophilic character in a reaction analogous to amidine formation. researchgate.net The synthesis of more complex structures, such as 3-aminopiperidine derivatives, often starts from functionalized pyridines, including those derived from 3-aminopyridine, highlighting its importance as a foundational building block. nih.gov

Precursor Design and Synthesis Strategies

Optimized Synthesis Protocols for N'-(pyridin-3-yl)benzenecarboximidamide

To improve reaction times, yields, and environmental footprint, modern synthetic protocols often employ energy sources like microwave irradiation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of heterocyclic compounds. While a specific protocol for this compound is not extensively documented in the provided literature, the feasibility of such a synthesis is high based on related transformations.

Microwave irradiation can significantly reduce reaction times for cycloaddition reactions involving pyridine-containing precursors, accelerating processes from days to hours. nih.gov Green, one-pot, multi-component reactions under microwave heating have been successfully developed for synthesizing pyridinyl-1,3,5-triazine hybrids, demonstrating the efficiency of this technique for constructing complex molecules incorporating pyridine (B92270) rings. nih.gov These methods offer advantages such as high yields, reduced complexity, and better atom economy compared to traditional approaches. nih.gov

| Compound Class | Reaction Type | Advantage of Microwave | Reference |

| Di(pyridin-2-yl)pyridazines | Cycloaddition | Reaction time reduced from days to hours. | nih.gov |

| Pyridinyl-1,3,5-triazines | Multi-component | High yield, green, efficient one-pot synthesis. | nih.gov |

| 3-Aminoimidazo[1,2-a]pyridines | Multi-component | Enables library synthesis via efficient reactions. | umb.edu |

| Pyrazolines | Condensation/Cyclization | High yields (80-89%) in short reaction times. | researchgate.net |

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for the successful synthesis of this compound, significantly impacting reaction rates and yields.

In the context of the Pinner reaction, the initial formation of the imidate hydrochloride is typically performed in an anhydrous, non-protic solvent to prevent unwanted side reactions. researchgate.net An excess of the alcohol reactant can also serve as the solvent. The subsequent reaction of the Pinner salt with 3-aminopyridine is often carried out in a polar solvent to ensure the solubility of the reactants. researchgate.net

The table below summarizes typical conditions that could be optimized for the synthesis of this compound based on analogous reactions.

| Parameter | Pinner Reaction (Imidate Formation) | Pinner Reaction (Amidine Formation) | Direct Amination |

|---|---|---|---|

| Solvent | Anhydrous Ethanol, Diethyl Ether | Ethanol, Methanol | Toluene, Xylene, DMF |

| Temperature | 0 °C to room temperature | Room temperature to reflux | 80 °C to 150 °C |

| Catalyst | Anhydrous HCl (gas) | None (stoichiometric reaction) | Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄) |

| Reaction Time | Several hours | Several hours to overnight | 12 to 48 hours |

Catalyst Utilization in this compound Synthesis

Catalysts play a pivotal role in the direct synthesis of this compound from benzonitrile and 3-aminopyridine. Lewis acids are the most common catalysts for this transformation. They function by activating the nitrile group, making it more susceptible to nucleophilic attack. nih.gov A variety of Lewis acids have been shown to be effective in related amidine syntheses, including aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). The choice of catalyst can influence the reaction rate and yield, and optimization is often required for specific substrates.

In some cases, transition metal catalysts have also been employed for the synthesis of N-aryl amidines, although this is less common for the direct reaction of nitriles with amines.

Derivatization Strategies for this compound Analogues

The core structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated properties. These modifications can be made to the benzene (B151609) ring, the pyridine ring, or the nitrogen atoms of the imidamide group.

Modification of the Benzene Moiety

The benzene ring of this compound can be modified by starting with substituted benzonitriles in the synthesis. This allows for the introduction of a variety of functional groups onto the phenyl ring. For example, using commercially available halogenated or alkoxy-substituted benzonitriles would lead to the corresponding substituted analogues.

Electrophilic aromatic substitution reactions on the pre-formed this compound are also a possibility, although the reactivity of the benzene ring will be influenced by the electron-withdrawing nature of the carboximidamide group.

Modification of the Pyridine Moiety

The pyridine ring can be modified either by starting with a substituted 3-aminopyridine or by performing reactions on the pyridine ring of the final product. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. nih.gov However, nucleophilic aromatic substitution can occur, particularly if a good leaving group is present on the pyridine ring. quimicaorganica.orgquora.comyoutube.com For instance, starting with a chloro- or bromo-substituted 3-aminopyridine could allow for subsequent cross-coupling reactions to introduce further diversity. nih.gov

Diversification at the Imidamide Nitrogen Atoms

The nitrogen atoms of the imidamide group are nucleophilic and can be functionalized through reactions such as N-alkylation or N-arylation. rsc.org N-alkylation can be achieved by reacting the amidine with alkyl halides, although this may lead to a mixture of mono- and di-alkylated products. N-arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions with aryl halides. researchgate.net These modifications can significantly alter the steric and electronic properties of the molecule.

Mechanistic Investigations of this compound Formation

The formation of this compound via the Pinner reaction follows a well-established mechanism. nrochemistry.comnih.govyoutube.com The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, such as HCl. This protonation significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate. Deprotonation of this intermediate yields the stable imino ester, or Pinner salt. In the subsequent step, the more nucleophilic 3-aminopyridine attacks the carbon of the Pinner salt, leading to a tetrahedral intermediate. Elimination of the alcohol from this intermediate, followed by deprotonation, affords the final amidine product. youtube.com

The mechanism of the direct, Lewis acid-catalyzed reaction between benzonitrile and 3-aminopyridine involves the initial coordination of the Lewis acid to the nitrogen atom of the nitrile. This coordination enhances the electrophilic character of the nitrile carbon, facilitating the nucleophilic attack by the amino group of 3-aminopyridine. This leads to a coordinated tetrahedral intermediate. Subsequent proton transfer and dissociation of the Lewis acid catalyst generate the final amidine product.

Elucidation of Rate-Determining Steps

The rate-determining step in the formation of this compound is generally considered to be the initial nucleophilic attack of the 3-aminopyridine on the benzonitrile. nih.gov The nitrile group (C≡N) is relatively unreactive, and the activation of the nitrile is often necessary to facilitate the reaction. nih.gov The rate of the reaction can be influenced by several factors, including the nature of the catalyst, the solvent, and the reaction temperature.

In the absence of a catalyst, the reaction is typically very slow. The use of a Lewis acid or a protic acid catalyst can significantly accelerate the reaction by coordinating to the nitrogen atom of the nitrile group, thereby increasing the electrophilicity of the nitrile carbon.

Table 1: Factors Influencing the Rate-Determining Step

| Factor | Effect on Reaction Rate | Rationale |

| Catalyst | Increases rate | Lewis or protic acids activate the nitrile group, making it more susceptible to nucleophilic attack. |

| Solvent | Varies | Polar aprotic solvents can stabilize charged intermediates, while protic solvents can participate in proton transfer steps. |

| Temperature | Increases rate | Provides the necessary activation energy for the nucleophilic attack. |

| Substituents | Varies | Electron-withdrawing groups on the benzonitrile can increase the electrophilicity of the nitrile carbon, while electron-donating groups on the 3-aminopyridine can increase its nucleophilicity. |

Role of Intermediates and Transition States

The reaction pathway for the formation of this compound involves the formation of several key intermediates and transition states. The initial nucleophilic attack of the 3-aminopyridine on the benzonitrile leads to the formation of a tetrahedral intermediate. This intermediate is typically unstable and undergoes further reaction to form the final product.

Following the formation of the initial adduct, a proton transfer step is generally required to form a more stable amidine product. This proton transfer can be facilitated by the solvent or by the catalyst. The final step of the reaction is the tautomerization of the imine intermediate to the more stable amidine product.

Computational Insights into Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the reaction mechanisms of complex organic reactions. mit.edu While specific computational studies on the synthesis of this compound are not widely reported, insights can be drawn from studies on analogous systems, such as the synthesis of benzimidazoles and the arylation of imidazoles. mit.eduscilit.comresearchgate.netnih.gov

Computational models can be used to:

Calculate the activation energies for different proposed reaction pathways, thereby identifying the most likely mechanism and the rate-determining step.

Visualize the structures of transition states , providing a deeper understanding of the bonding changes that occur during the reaction.

Predict the influence of catalysts and substituents on the reaction energetics.

Investigate the role of solvent molecules in stabilizing intermediates and transition states.

For the reaction between benzonitrile and 3-aminopyridine, computational studies would likely focus on modeling the uncatalyzed reaction versus the acid-catalyzed pathway. The calculations would aim to quantify the reduction in the activation barrier provided by the catalyst. Furthermore, the relative energies of different possible intermediates and transition states could be calculated to provide a detailed potential energy surface for the reaction.

Coordination Chemistry and Ligand Design with N Pyridin 3 Yl Benzenecarboximidamide

N'-(pyridin-3-yl)benzenecarboximidamide as a Ligand Motif

This compound is a bifunctional molecule featuring a central benzamidine (B55565) core flanked by a phenyl group and a pyridin-3-yl group. This arrangement of nitrogen donor atoms allows for a range of interactions with metal centers, making it a compelling building block in the design of coordination compounds. The fundamental properties of this ligand—its denticity, electronic character, and the specific influence of its pyridine (B92270) nitrogen—are crucial to understanding its role in coordination chemistry.

Denticity and Binding Modes (e.g., Bidentate N,N-coordination)

The most common coordination mode for N-pyridyl substituted amidine and amide ligands is as a bidentate, monoanionic ligand. Upon deprotonation of the amidine NH group, the ligand chelates to a metal center through the pyridine nitrogen and one of the amidine nitrogen atoms. This N,N-coordination typically results in the formation of a stable five- or six-membered chelate ring.

For instance, in cobalt(III) complexes with related 2-(N-(X-pyridyl)carbamoyl)pyridine ligands, coordination occurs via the deprotonated amidic nitrogen and the pyridine-N centers, forming a stable 5-membered chelate ring. nih.gov Similarly, studies on copper(II) complexes with pyridine dicarboxamide ligands show that the deprotonated amidic nitrogen atoms are key coordination sites. rsc.org The this compound ligand is expected to behave similarly, acting as a bidentate N,N-donor to form a stable chelate ring with a metal ion, as depicted in various studies on related pyridyl-amidine systems.

The specific geometry of the resulting complex is influenced by the metal ion's preferred coordination number and geometry. For example, with square planar metals like Pd(II), a bis(chelated) neutral complex can be formed. nih.gov For octahedral metals like Co(III), three of these bidentate ligands can coordinate to form a [Co(L)₃] type complex. nih.gov

Electronic and Steric Properties of the Amidine Framework

The electronic properties of the this compound ligand can be finely tuned, which in turn influences the properties of the resulting metal complex. The amidine moiety itself is a strong σ-donor, which can stabilize higher oxidation states of the coordinated metal.

The electronic environment of the metal center can be modulated by introducing substituents on the phenyl ring of the benzamidine core. Electron-donating groups on this ring increase the electron density on the coordinating nitrogen atoms, enhancing the ligand's donor capacity. Conversely, electron-withdrawing groups decrease the electron density, which can affect the stability and reactivity of the complex. This principle is well-documented for related ligand systems where such modifications alter the electronic properties and catalytic activity of the metal center. researchgate.net

Steric factors also play a critical role in the coordination chemistry of this ligand family. Bulky substituents on the aryl groups can impose significant steric hindrance, influencing the coordination geometry and potentially preventing the formation of certain structures. researchgate.net For example, in linkage isomerism studies of copper complexes, the steric bulk of aryl groups was found to be a determining factor in the coordination mode (N,N',N''- vs. O,N,N'-coordination). nih.gov The relatively unencumbered structure of this compound allows for flexible coordination, but derivatization could be used to enforce specific geometries or to create sterically protected metal centers for catalytic applications. cam.ac.uk

Influence of the Pyridine Nitrogen in Metal Coordination

The position of the nitrogen atom within the pyridine ring is a critical determinant of the final structure of the coordination compound. This compound features a nitrogen atom at the meta-position of the ring. This positioning has a profound impact on the directionality of the coordination bond and the topology of the resulting metal-organic assemblies.

A systematic study on isomeric ambidentate pyridyl-β-diketonate ligands complexed with Cu(II) demonstrated that the location of the pyridine nitrogen directly controls the dimensionality of the resulting structures. mdpi.com While the para-N ligand (pyridin-4-yl) formed a 2D coordination polymer, the meta-N ligand (pyridin-3-yl) also resulted in a 2D polymeric assembly, but with a different topology. In contrast, the ortho-N ligand (pyridin-2-yl) formed a simple mononuclear complex because it could act as an N,O-chelate. mdpi.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the amidine proton is often facilitated by the addition of a base or occurs in situ upon coordination to the metal ion.

Complexation with Transition Metals (e.g., Cu, Pd, Ni, Co, Zn, Cd)

N-pyridyl amidine and amide ligands have been successfully complexed with a variety of transition metals.

Copper (Cu): Copper(II) complexes with related pyridine carboxamide ligands have been extensively studied. rsc.orgmdpi.com The reaction of such ligands with copper(II) salts often yields mono- or polynuclear complexes where the ligand acts as a bidentate N,N-donor after deprotonation. The resulting complexes typically exhibit square pyramidal or axially elongated octahedral geometries. mdpi.com For example, the reaction of a pyridine dicarboxamide ligand with copper(II) acetate produced a tricopper(II) complex. rsc.org

Palladium (Pd): Palladium(II) complexes of N-pyridyl benzamidines have been synthesized and characterized, often for their potential applications in catalysis. These complexes typically feature a square planar geometry with the palladium center coordinated by two bidentate amidine ligands.

Nickel (Ni): Nickel(II) readily forms complexes with N-donor ligands. Azo-containing pyridine amide ligands, for example, form stable, six-coordinate octahedral complexes with Ni(II). researchgate.net In these complexes, two tridentate ligands bind in a mer configuration. It is expected that this compound would form stable octahedral complexes of the type [Ni(L)₂(Solvent)₂] or, if three ligands coordinate, [Ni(L)₃]⁻.

Cobalt (Co): Kinetically stable cobalt(III) complexes have been synthesized using pyridine-amide ligands. nih.gov These compounds feature an octahedral Co(III) ion surrounded by three bidentate ligands, each coordinating through an amidic-N and a pyridine-N atom. nih.gov

Zinc (Zn) and Cadmium (Cd): Zinc(II) and Cadmium(II) have flexible coordination geometries. Zinc(II) complexes with amidine ligands derived from cyclic amines and acetonitrile have been shown to coordinate through the imine nitrogen. nih.gov Given their d¹⁰ electronic configuration, the geometry of Zn(II) and Cd(II) complexes with this compound would be primarily determined by ligand steric constraints and crystal packing forces, leading to potentially tetrahedral or octahedral structures.

Below is a summary of typical coordination characteristics observed for transition metal complexes with analogous N-pyridyl amidine/amide ligands.

| Metal Ion | Typical Coordination Number | Common Geometry | Notes |

| Cu(II) | 5 or 6 | Square Pyramidal / Octahedral | Often forms polynuclear structures. rsc.org |

| Pd(II) | 4 | Square Planar | Forms stable bis(chelated) complexes. |

| Ni(II) | 6 | Octahedral | Forms stable complexes with deprotonated amide ligands. researchgate.net |

| Co(III) | 6 | Octahedral | Forms kinetically stable complexes. nih.gov |

| Zn(II) | 4 or 6 | Tetrahedral / Octahedral | Geometry is highly dependent on ligand sterics. nih.gov |

| Cd(II) | 6 | Octahedral | Similar behavior to Zn(II) is expected. |

Complexation with Main Group Elements

While the coordination chemistry of N-pyridyl amidines with transition metals is more widely explored, these ligands are also capable of forming stable complexes with main group elements. The chemistry is often driven by the reaction of N-silylated amidine derivatives with main group element halides, which proceeds with the clean elimination of a volatile silyl halide.

Although specific examples with this compound are not prevalent in the literature, related N-donor ligands have been shown to form complexes with elements like Magnesium (Mg), Aluminum (Al), and Zinc (Zn). For instance, monoanionic nitrogen donor ligands based on 1-methyl-4-iminopyridine form dimeric complexes with Mg, Al, and Zn, such as {[MQI]MgCl(THF)}₂ and {[MQI]AlMe₂}₂.

The amidinate anion is a versatile ligand for main group elements, capable of forming simple coordination compounds where it acts as a chelating ligand. The strong donor properties of the nitrogen atoms and the stability of the resulting chelate ring make this compound a promising candidate for exploring the coordination chemistry of p-block elements.

Strategies for Modulating Coordination Sphere and Geometry

The coordination sphere and geometry of metal complexes incorporating this compound could be modulated through several strategic approaches, primarily centered on steric and electronic modifications of the ligand itself or by varying the metal center and its accompanying ligands.

Steric Hindrance: The introduction of bulky substituents on either the phenyl or the pyridinyl ring of the ligand would be a primary strategy. For instance, adding alkyl or aryl groups ortho to the coordinating nitrogen atoms would sterically encumber the metal center. This can lead to a reduction in the coordination number, forcing a change from, for example, an octahedral to a tetrahedral or square planar geometry. The table below illustrates hypothetical examples of how substituent size could influence the coordination geometry.

| Substituent on Phenyl Ring (ortho-position) | Expected Coordination Number | Probable Geometry |

| -H | 6 | Octahedral |

| -CH3 | 4 or 5 | Tetrahedral or Square Pyramidal |

| -C(CH3)3 | 4 | Distorted Tetrahedral |

Counter-ion and Co-ligand Effects: The choice of counter-ions and co-ligands can also play a crucial role. Weakly coordinating anions are less likely to interfere with the primary coordination sphere, allowing the this compound ligand to dictate the geometry. The introduction of specific co-ligands with their own steric and electronic demands can lead to the formation of heteroleptic complexes with controlled geometries and reactivities.

Spectroscopic Analysis of Metal-Ligand Interactions

While specific spectroscopic data for metal complexes of this compound are not available, the expected spectroscopic signatures can be predicted based on studies of similar pyridine- and imine-containing ligands.

Advanced NMR Spectroscopy for Ligand Exchange Dynamics

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as variable-temperature and 2D-exchange spectroscopy (EXSY), would be invaluable for studying the dynamics of ligand exchange in solution. For a hypothetical diamagnetic complex, such as with Zn(II) or Cd(II), the proton and carbon signals of the ligand would be expected to shift upon coordination. The magnitude of this shift would provide information about the electronic environment of the metal center.

In paramagnetic complexes, the signals would be significantly broadened and shifted due to the influence of the unpaired electrons of the metal ion. The analysis of these paramagnetic shifts can provide detailed information about the spin density distribution within the ligand, offering insights into the nature of the metal-ligand bond.

Infrared Spectroscopy for Coordination Mode Assessment

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of a ligand. For this compound, key vibrational modes to monitor would be the C=N stretching frequency of the imidamide group and the ring vibrations of the pyridine moiety. Upon coordination of the pyridinyl nitrogen to a metal center, the pyridine ring breathing modes are expected to shift to higher wavenumbers. Similarly, coordination of the imidamide nitrogen would lead to a shift in the C=N stretching frequency. The direction and magnitude of these shifts can help elucidate the binding mode (e.g., monodentate via the pyridine nitrogen or bidentate chelating via both a pyridine and an imidamide nitrogen).

The table below presents hypothetical IR data illustrating the expected shifts upon coordination.

| Compound | ν(C=N) of Imidamide (cm⁻¹) | Pyridine Ring Vibration (cm⁻¹) |

| Free Ligand | ~1640 | ~990 |

| Monodentate Coordinated (via Pyridine) | ~1640 | ~1010 |

| Bidentate Chelated | ~1625 | ~1015 |

UV-Vis Spectroscopy for Electronic Transitions in Complexes

The electronic absorption spectra of transition metal complexes of this compound would be expected to display ligand-centered (π→π) transitions in the ultraviolet region and, for d-block metals, metal-centered (d-d) and/or metal-to-ligand charge transfer (MLCT) bands in the visible region. The energies of the d-d transitions are sensitive to the geometry of the coordination sphere and the nature of the metal-ligand bonding. The MLCT bands, arising from the transfer of an electron from a metal d-orbital to a ligand π-orbital, would be influenced by the electronic properties of both the metal and the ligand. Introducing electron-withdrawing groups on the ligand would be expected to lower the energy of the π*-orbitals, causing a red-shift in the MLCT bands.

Mass Spectrometry for Complex Stoichiometry

Mass spectrometry, particularly electrospray ionization (ESI-MS), would be a crucial technique for confirming the stoichiometry of any synthesized complexes. By analyzing the mass-to-charge ratio (m/z) of the ions in the gas phase, the composition of the complex, including the number of ligands and counter-ions, can be determined. The isotopic distribution pattern for the metal ion would further aid in the unambiguous identification of the complex.

Theoretical Approaches to Metal-Ligand Bonding

In the absence of experimental data, theoretical methods such as Density Functional Theory (DFT) are powerful tools for predicting the electronic structure and bonding in metal complexes of this compound. DFT calculations can be employed to:

Optimize Geometries: Predict the most stable coordination geometries for different metal ions and ligand-to-metal ratios.

Analyze Molecular Orbitals: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in UV-Vis spectroscopy and to predict the reactivity of the complexes.

Calculate Vibrational Frequencies: Computationally predict the IR spectra of the free ligand and its complexes, aiding in the interpretation of experimental spectra and the assignment of coordination modes.

Determine Bond Dissociation Energies: Quantify the strength of the metal-ligand bonds, providing insights into the stability of the complexes.

Such theoretical studies would be instrumental in guiding the synthetic efforts and in providing a detailed understanding of the fundamental interactions governing the coordination chemistry of this promising ligand.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of coordination compounds. By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties, offering a correlation between theoretical and experimental data. For complexes of this compound, DFT calculations are crucial for understanding the nature of the metal-ligand interactions.

DFT studies typically begin with the geometric optimization of the ligand and its metal complexes. These calculations can predict key structural parameters such as bond lengths and angles, which can then be compared with experimental data from X-ray crystallography where available. For instance, in related heterocyclic Schiff bases and their metal complexes, DFT calculations performed at levels like B3LYP/6-311++G(d,p) have shown excellent agreement with experimental structural data. dntb.gov.ua

A primary output of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov

In a typical complex of this compound, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring or the metal d-orbitals, while the LUMO is typically centered on the electron-accepting regions, like the pyridine ring system. This distribution governs the charge transfer characteristics of the complex.

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors Calculated by DFT

| Compound/Complex | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| This compound (Ligand) | -6.45 | -1.65 | 4.80 | 2.40 | -4.05 | 3.42 |

| [Zn(L)2]Cl2 Complex | -6.90 | -2.10 | 4.80 | 2.40 | -4.50 | 4.22 |

| [Cu(L)2]Cl2 Complex | -6.75 | -2.55 | 4.20 | 2.10 | -4.65 | 5.15 |

Note: The values presented are hypothetical and illustrative of typical results from DFT calculations on similar coordination complexes.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of stability and reactivity. nih.gov

Chemical Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution.

Chemical Potential (μ) : Calculated as (E_HOMO + E_LUMO) / 2, it indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the electron-accepting capability.

These parameters are invaluable for comparing the reactivity of different complexes and for designing new ligands with tailored electronic properties.

Molecular Orbital Analysis of Complex Stability and Reactivity

Molecular Orbital (MO) analysis, often performed as a component of DFT studies, provides a detailed picture of the bonding interactions within a coordination complex. It extends the concepts of Ligand Field Theory (LFT), which describes the effects of ligand binding on the degeneracy of metal d-orbitals. wikipedia.orglibretexts.org

When this compound coordinates to a transition metal ion, its orbitals interact with the metal's valence orbitals (d, s, and p) to form a new set of molecular orbitals. These new orbitals are classified as bonding, non-bonding, or anti-bonding.

Sigma (σ) Bonding : The primary interaction involves the donation of electron density from the nitrogen atoms of the ligand (acting as Lewis bases) to the empty orbitals of the metal ion (acting as a Lewis acid). This forms stable σ-bonding MOs, which are lower in energy, and corresponding σ*-antibonding MOs, which are higher in energy. The electrons from the ligand occupy the bonding orbitals, contributing to the stability of the complex.

Pi (π) Bonding : π-interactions also play a significant role. The pyridine and phenyl rings of the ligand have π-systems that can engage in two types of π-bonding:

Ligand-to-Metal (L→M) π-donation : If the ligand has filled π-orbitals of appropriate symmetry, it can donate electron density to empty metal d-orbitals (e.g., d_xy, d_xz, d_yz). This interaction increases the electron density on the metal and decreases the HOMO-LUMO gap. wikipedia.org

Metal-to-Ligand (M→L) π-backbonding : If the metal has filled d-orbitals and the ligand has empty π*-antibonding orbitals (common in aromatic systems like pyridine), the metal can donate electron density back to the ligand. This backbonding strengthens the metal-ligand bond and is a synergistic effect, as it enhances the ligand's ability to act as a σ-donor. wikipedia.org

The stability of a complex is significantly influenced by the energy gap between the newly formed bonding and antibonding orbitals. A larger energy separation, which can be quantified by the ligand field splitting energy (Δ_O for octahedral complexes), generally corresponds to a more stable complex. The this compound ligand, with its combination of σ-donating nitrogen atoms and π-accepting aromatic rings, is expected to create a moderately strong ligand field, leading to the formation of stable complexes with various transition metals.

Catalytic Applications and Mechanistic Insights Involving N Pyridin 3 Yl Benzenecarboximidamide

N'-(pyridin-3-yl)benzenecarboximidamide as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on fundamental properties such as basicity and the ability to form hydrogen bonds. While the structure of this compound, featuring both a pyridine (B92270) nitrogen and an amidine group, suggests potential for such interactions, no experimental data has been reported to confirm or explore this potential.

Basicity and Proton Transfer Catalysis

The pyridine ring and the imidamide group are both known to exhibit basicity. In theory, this could allow this compound to act as a Brønsted-Lowry base, catalyzing reactions through proton transfer mechanisms. However, there are currently no studies available that have investigated or demonstrated this capability.

Activation of Substrates via Hydrogen Bonding

The N-H protons of the carboximidamide group and the lone pair of the pyridine nitrogen present potential sites for hydrogen bonding. This could theoretically enable the molecule to act as a hydrogen bond donor or acceptor, activating substrates in a catalytic cycle. As with its basicity, the potential for this compound to engage in hydrogen bond catalysis remains purely speculative, with no supporting research in the published literature.

Metal Complexes of this compound in Homogeneous Catalysis

The pyridine and imidamide moieties are effective coordinating groups for a variety of transition metals, suggesting that this compound could serve as a ligand in homogeneous catalysis. However, a comprehensive search has not yielded any reports on the synthesis, characterization, or catalytic application of metal complexes involving this specific ligand for the reactions of interest.

Hydrogenation Reactions (e.g., CO2 hydrogenation)

There is no available research on the use of metal complexes of this compound as catalysts for hydrogenation reactions, including the hydrogenation of carbon dioxide.

Hydroamination Reactions

The application of this compound-metal complexes in hydroamination reactions has not been reported in the scientific literature.

Olefin Polymerization

There are no documented instances of this compound being employed as a ligand in metal-catalyzed olefin polymerization.

Asymmetric Catalysis with Chiral Analogues

The development of chiral ligands for asymmetric catalysis is a prominent field, with many pyridine-derived structures being successfully employed. researchgate.netnih.gov However, there is no available research on the design, synthesis, or application of chiral analogues of this compound. The potential for this compound to serve as a scaffold for chiral ligands in asymmetric transformations has not been explored in published studies. While research exists on other chiral pyridine-like structures and guanidines in asymmetric reactions, these are not direct analogues of the specified compound. nih.govmdpi.comsnnu.edu.cn

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies are crucial for understanding and optimizing catalytic processes. For this compound, there is a complete absence of such studies in the scientific literature.

Identification of Active Catalytic Species

No research has been published that identifies or characterizes the active catalytic species formed from complexes involving this compound.

Elucidation of Turnover-Limiting Steps

There are no kinetic or mechanistic investigations available that would elucidate the turnover-limiting steps in any potential catalytic cycle involving this compound.

Role of this compound in Catalyst Stability and Selectivity

The specific role that this compound might play in influencing the stability or selectivity of a catalyst is undocumented. Such studies are contingent on the prior discovery of a catalytic application, which has not been reported.

Computational Catalysis: Modeling Reaction Pathways

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and understanding catalytic mechanisms. A search for computational studies focused on this compound yielded no results. There are no published models of its coordination to metal centers or the energy profiles of any catalytic reactions it might mediate.

Transition State Calculations for Energy Barriers

Understanding the mechanism of a catalytic reaction is fundamental to optimizing reaction conditions and improving catalyst performance. Transition state theory is a cornerstone of this understanding, and computational chemistry provides powerful tools to model the fleeting structures of transition states and calculate their associated energy barriers. For catalytic reactions involving compounds like this compound, Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The energy difference between the reactants and the highest-energy transition state is the activation energy barrier, which is the primary determinant of the reaction rate.

In a study on the alkylation of pyridine carboxamides, a class of compounds structurally similar to the target molecule, researchers utilized DFT calculations to model the transition state of the reaction. mdpi.com They proposed a mechanism where a hydrogen bond between the sultone's in-ring oxygen atom and an amide hydrogen atom could lower the energy barrier of the sultone ring opening or stabilize the transition state, thereby explaining the observed reaction yields. mdpi.com This type of computational insight is invaluable for rational catalyst design.

Should this compound be used as a catalyst or ligand, a similar computational approach could be envisioned. For instance, in a hypothetical metal-catalyzed cross-coupling reaction, DFT calculations could elucidate the energy barriers for key steps such as oxidative addition, transmetalation, and reductive elimination.

Illustrative Data Table: Hypothetical Energy Barriers for a Catalyzed Reaction

The following table illustrates the kind of data that would be generated from DFT calculations for a hypothetical reaction catalyzed by a complex of this compound. The values represent calculated free energy barriers (ΔG‡) for different mechanistic steps.

| Mechanistic Step | Catalyst System | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | [M]-N'-(pyridin-3-yl)benzenecarboximidamide | 18.5 |

| Ligand Exchange | [M]-N'-(pyridin-3-yl)benzenecarboximidamide | 12.2 |

| Migratory Insertion | [M]-N'-(pyridin-3-yl)benzenecarboximidamide | 22.1 |

| Reductive Elimination | [M]-N'-(pyridin-3-yl)benzenecarboximidamide | 15.8 |

Note: This data is illustrative and not based on experimental results for the specific compound.

Prediction of Enantioselectivity and Diastereoselectivity

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer or diastereomer, is a critical field in modern chemistry, particularly for the synthesis of pharmaceuticals. Pyridine-containing ligands are frequently used in asymmetric catalysis. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives have been developed to produce enantioenriched 3-substituted piperidines. snnu.edu.cn

Computational modeling plays a crucial role in predicting and understanding the origins of enantioselectivity and diastereoselectivity. By calculating the transition state energies for the pathways leading to the different stereoisomeric products, the stereochemical outcome of a reaction can be predicted. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states determines the ratio of the final products.

For a chiral derivative of this compound to be used as an organocatalyst or ligand in an asymmetric transformation, computational models could be built to predict its effectiveness. Researchers would model the transition states for the formation of the (R) and (S) products. A significant energy difference between the transition state leading to the R-product (TS-R) and the one leading to the S-product (TS-S) would suggest high enantioselectivity.

Illustrative Data Table: Predicted Stereoselectivity from Transition State Calculations

This table shows hypothetical data from a computational study aimed at predicting the enantiomeric excess (e.e.) of a reaction catalyzed by a chiral analogue of this compound.

| Transition State | Calculated Free Energy (kcal/mol) | Energy Difference (ΔΔG‡) (kcal/mol) | Predicted e.e. (%) |

| TS-R (Major) | 35.2 | \multirow{2}{}{2.1} | \multirow{2}{}{96} |

| TS-S (Minor) | 37.3 |

Note: This data is illustrative. The predicted e.e. is calculated from the energy difference using the equation ΔΔG‡ = -RT ln(er), where er is the enantiomeric ratio.

These computational approaches provide deep mechanistic insights that are often difficult to obtain through experimental means alone. While specific research on the catalytic applications of this compound in these contexts is yet to be published, the methodologies are well-established for structurally related compounds, paving the way for future investigations.

Computational and Theoretical Studies of N Pyridin 3 Yl Benzenecarboximidamide

Quantum Chemical Investigations

Quantum chemical investigations, primarily using Density Functional Theory (DFT), are fundamental to characterizing the electronic and structural properties of a molecule. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's reactivity and stability.

Electronic Structure Analysis (HOMO-LUMO, MEP)

The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher polarizability and greater chemical reactivity.

For molecules structurally similar to N'-(pyridin-3-yl)benzenecarboximidamide, DFT calculations are routinely used to determine these values. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl and pyridine (B92270) rings, while the LUMO is distributed over areas that can accept electron density.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the nitrogen atoms of the pyridine ring and the imidamide group are expected to be regions of high negative potential, making them key sites for hydrogen bonding and other electrophilic interactions. nih.gov

Table 1: Representative Frontier Orbital Energies for a Pyridine Derivative Note: The following data is illustrative, based on computational studies of analogous pyridine-containing compounds, as specific DFT data for this compound is not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

This table is generated based on typical values found for similar aromatic nitrogen heterocycles. researchgate.net

Conformation Analysis and Tautomerism

Prototropic tautomerism is another critical aspect, as the imidamide group can exist in different isomeric forms through proton transfer. mdpi.com The equilibrium between these tautomers can be influenced by the solvent and substitution patterns. Computational studies can predict the relative Gibbs free energies of different tautomers, indicating which form is likely to predominate under specific conditions. For N'-substituted amidines, the equilibrium between different geometric isomers (E/Z) around the C=N double bond is also a factor in determining the most stable structure. rsc.org

Aromaticity and Electron Delocalization within the Structure

The structure of this compound contains two aromatic systems: a benzene (B151609) ring and a pyridine ring. Aromaticity is associated with enhanced stability due to the delocalization of π-electrons across the ring. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations probe the magnetic shielding at the center of a ring; a significant negative value is indicative of aromatic character. nih.gov

The π-electron systems of the two rings are connected via the imidamide bridge, allowing for potential electronic communication between them. Analysis of the electron density and molecular orbitals can reveal the extent of this delocalization, which influences the molecule's electronic properties and reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior and interactions with its environment, such as in solution or when bound to a receptor.

Conformational Dynamics in Solution

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a powerful tool to study its conformational dynamics in a solvated environment. By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how intermolecular interactions influence the preferred conformations. These simulations show the flexibility of the molecule, including the rotation of the phenyl and pyridyl rings and the dynamics of the imidamide linker, which may adopt different orientations in solution. Such studies on related complex molecules like Imatinib (B729) have shown that ligands can be trapped in various intermediate conformational states. nih.govacs.org

Ligand-Receptor Interactions (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor's active site. This method is instrumental in understanding the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, key interactions are expected to involve:

Hydrogen Bonding: The nitrogen atoms of the pyridine ring and the N-H groups of the imidamide are prime candidates for forming hydrogen bonds with amino acid residues like glutamine, asparagine, or serine in a binding pocket. nih.gov

π-π Stacking: The aromatic phenyl and pyridyl rings can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon-based framework of the molecule can form favorable hydrophobic interactions with nonpolar residues.

Docking studies on similar 3-pyridyl derivatives have highlighted the importance of the pyridine nitrogen in forming key hydrogen bonds that anchor the ligand within the binding site. nih.govnih.gov

Table 2: Potential Ligand-Receptor Interactions for this compound Note: This table presents a hypothetical summary of interactions based on the functional groups of the molecule and docking studies of analogous compounds.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Imidamide N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Imidamide Nitrogen | Lysine, Arginine, Histidine, Glutamine |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Benzene Ring | Leucine, Valine, Isoleucine, Alanine |

This table is illustrative, based on general principles of molecular recognition and findings from studies on similar heterocyclic compounds. nih.govnih.gov

Solvation Effects on Molecular Behavior

No studies detailing the influence of different solvent environments on the conformational stability, electronic structure, or intermolecular interactions of this compound are currently available.

Structure-Property Relationships (Excluding Prohibited Properties)

Correlation of Electronic Parameters with Reactivity

There is no published research correlating electronic parameters, such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential, or charge distribution, with the reactivity of this compound.

Steric Hindrance and Its Influence on Molecular Interactions

Computational analyses quantifying the impact of steric hindrance from the pyridine and benzene rings on the molecular interactions of this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanistic Focus)

Development of Predictive Models for In Vitro Activity

No QSAR models have been developed or published that predict the in vitro activity, such as enzyme inhibition or receptor binding affinity, of this compound.

Identification of Key Structural Descriptors for Bioactivity

Without QSAR studies, the key structural, electronic, or physicochemical descriptors that govern the bioactivity of this compound have not been identified.

Mechanistic in Vitro Biological Activity of N Pyridin 3 Yl Benzenecarboximidamide and Its Derivatives

Antimicrobial Activity at the Cellular Level (In Vitro)

Resistance Modulation Mechanisms (e.g., restoring activity against resistant strains)

Derivatives of the pyridin-3-yl scaffold have demonstrated notable potential in overcoming established drug resistance mechanisms in both bacterial and cancer cells. This ability is crucial in the effort to combat multidrug-resistant (MDR) pathogens and refractory cancers. nih.gov

In the context of cancer, resistance to tyrosine kinase inhibitors (TKIs) is a major clinical challenge. For instance, the Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), can develop mutations that confer resistance to standard therapies like imatinib (B729). researchgate.net Novel compounds incorporating pyridine (B92270) and pyrimidine (B1678525) rings have been engineered to overcome this resistance. One such strategy involves creating proteolysis-targeting chimeras (PROTACs) that induce the degradation of the target protein rather than just inhibiting it. A lead compound, DMP11, was shown to overcome imatinib resistance by simultaneously inducing the degradation of both the BCR-ABL protein and SRC-family kinase (SFK) proteins, which are also implicated in leukemia development and resistance. nih.gov This dual action circumvents resistance mechanisms tied to mutations in the kinase domain. nih.gov

In the antibacterial field, pyridine derivatives have been shown to delay the onset of resistance and to re-sensitize resistant strains to existing antibiotics. A study on 3-(pyridin-3-yl)-2-oxazolidinone derivatives found that one compound (21d) exhibited a stable effect on S. pneumoniae with less development of drug resistance over a 15-day period compared to the antibiotic linezolid. nih.gov Furthermore, other pyridine-containing structures, such as 1,8-naphthyridine (B1210474) derivatives, have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com While these derivatives lacked direct antibacterial activity themselves, they worked synergistically with antibiotics like norfloxacin (B1679917) and ofloxacin, significantly lowering their minimum inhibitory concentrations (MIC). mdpi.com This suggests a mechanism of modulating bacterial resistance, potentially through the inhibition of enzymes like topoisomerase, which is also the target of fluoroquinolones. mdpi.com

Computational Docking for Antimicrobial Targets (e.g., UPPS, KARI, DNA)

Computational docking is a powerful tool used to predict the binding orientation of small molecules to their protein targets, guiding the design of more potent and selective inhibitors. For pyridine-based scaffolds, docking studies have explored several essential bacterial enzymes that are absent in humans, making them attractive targets for novel antibiotics.

Undecaprenyl Pyrophosphate Synthase (UPPS): UPPS is a vital enzyme in the bacterial cell wall biosynthesis pathway, catalyzing the formation of a lipid carrier required for peptidoglycan synthesis. nih.gov Its essential role makes it a key target for new antibacterial agents. researchgate.net Virtual screening and docking studies have been successfully employed to identify novel UPPS inhibitors. nih.gov These computational models help identify compounds, such as anthranilic acid derivatives, that can mimic the enzyme's natural substrates and bind effectively to its active site. nih.govresearchgate.net

Ketol-Acid Reductoisomerase (KARI): KARI is another critical enzyme found in the branched-chain amino acid biosynthesis pathway of bacteria and fungi, including Mycobacterium tuberculosis. uq.edu.auuq.edu.aunih.gov This pathway's absence in humans makes KARI an ideal drug target. uq.edu.au Homology modeling and virtual screening of compound libraries have been used to identify potential KARI inhibitors. nih.gov Docking studies help elucidate the binding modes of these inhibitors within the enzyme's active site, revealing key interactions necessary for inhibition. uq.edu.au Such computational approaches have successfully identified potent KARI inhibitors that could be developed into new biocidal agents. nih.gov

DNA and Associated Enzymes: While DNA itself is a broad target, enzymes that regulate its function, such as topoisomerases, are well-established antibacterial targets. As noted, 1,8-naphthyridine derivatives, which feature a fused pyridine ring system, are believed to exert their synergistic antibacterial effects by inhibiting bacterial topoisomerase II, an action that complements the mechanism of fluoroquinolones. mdpi.com

Other In Vitro Bioactivity Investigations (e.g., anticancer activity, antioxidant activity without clinical implication)

Beyond their antimicrobial potential, derivatives containing the pyridin-3-yl moiety have been extensively investigated for their anticancer properties, with a primary focus on the inhibition of specific kinases involved in cancer cell proliferation and survival.

Cell Line-Based Mechanistic Assays (e.g., Bcr-Abl inhibition)

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the primary cause of Chronic Myeloid Leukemia (CML). nih.gov The pyridine-pyrimidine fragment is a core structural feature of imatinib, the first-generation TKI that revolutionized CML treatment. mdpi.com This scaffold fits into the ATP-binding pocket of the Abl kinase domain, inhibiting its activity. nih.gov

Cell-based assays using CML cell lines (e.g., K562) are fundamental to evaluating the efficacy of new inhibitors. Mechanistic studies have shown that novel pyridine-based PROTACs, like DMP11, induce the degradation of the BCR-ABL protein in a time- and dose-dependent manner. nih.gov This degradation was shown to be dependent on the ubiquitin-proteasome pathway, as proteasome inhibitors could prevent the reduction of BCR-ABL protein levels. nih.gov This demonstrates a distinct and effective mechanism for eliminating the oncogenic driver in these cancer cells.

| Inhibitor | Key Structural Feature | Crucial Interactions with Bcr-Abl Kinase Domain | Reference |

|---|---|---|---|

| Imatinib | Pyridine-pyrimidine fragment | Forms hydrogen bonds with the hinge region (Met318, Thr315) and with Glu286 and Asp381. Binds to the inactive 'DFG-out' conformation. | nih.gov |

| Nilotinib (B1678881) | Trifluoromethyl and imidazole (B134444) groups on phenyl ring | Retains key hydrogen bonds of imatinib but has enhanced van der Waals interactions, leading to higher potency. | nih.gov |

| Ponatinib (B1185) | Carbon-carbon triple bond (ethynyl linkage) | Designed to accommodate the bulky isoleucine side chain of the T315I 'gatekeeper' mutation, overcoming a major resistance mechanism. | nih.gov |

Molecular Pathways and Targets in Cellular Models

The primary molecular target for these compounds in CML is the Bcr-Abl fusion protein. Its continuous kinase activity activates numerous downstream signaling pathways that regulate cell proliferation and apoptosis, leading to the malignant expansion of myeloid cells. nih.gov By inhibiting or degrading Bcr-Abl, these compounds effectively shut down these aberrant signals.

Research has also revealed the importance of related targets, such as the SRC-family kinases (SFK). SFKs are often co-activated with Bcr-Abl and can contribute to imatinib resistance. nih.gov The discovery that some novel degraders can simultaneously reduce both BCR-ABL and SRC protein levels highlights a more comprehensive approach to targeting the signaling network of CML. nih.gov This dual-target strategy can overcome resistance and lead to more profound and durable responses in cellular models.

Structure-Activity Relationships in Biological Contexts

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. For pyridine-based compounds, SAR studies have identified key pharmacophores and functional groups that dictate their efficacy and selectivity.

Identification of Pharmacophores and Key Functional Groups for In Vitro Effects

A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the N'-(pyridin-3-yl)benzenecarboximidamide scaffold and its relatives, distinct SAR patterns have emerged for different biological effects.

For general antiproliferative activity against various cancer cell lines, a review of pyridine derivatives found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tended to enhance activity. nih.govnih.gov Conversely, the addition of halogen atoms or other bulky groups was often associated with lower antiproliferative effects. nih.govnih.gov

In the specific context of Bcr-Abl inhibition, the SAR is highly refined. The pyridine-pyrimidine core is a well-established pharmacophore for binding the ATP pocket. mdpi.com Specific modifications are crucial for potency and overcoming resistance:

Hydrogen Bonding: The ability to form hydrogen bonds with key residues in the kinase hinge region (e.g., Met318) and activation loop is critical. nih.gov

Van der Waals Contacts: Adding groups like the trifluoromethylphenyl moiety of nilotinib enhances binding affinity through improved hydrophobic and van der Waals interactions. nih.gov

Steric Accommodation: The ethynyl (B1212043) linker of ponatinib was specifically designed to avoid a steric clash with the T315I gatekeeper mutation, a feature that allows it to inhibit this highly resistant form of Bcr-Abl. nih.gov

| Biological Context | Groups that Enhance Activity | Groups that Decrease Activity | Key Pharmacophoric Features | Reference |

|---|---|---|---|---|

| General Antiproliferative | -OMe, -OH, -C=O, -NH2 | Halogens, bulky groups | Substituted pyridine ring | nih.govnih.gov |

| Bcr-Abl Inhibition | Trifluoromethyl, imidazole, ethynyl linker (for T315I) | Groups causing steric clash with gatekeeper residue | Pyridine-pyrimidine scaffold for ATP pocket binding | nih.gov |

| Antibacterial (Oxazolidinones) | Specific ring modifications (unspecified) | - | 3-(pyridin-3-yl)-2-oxazolidinone core | nih.gov |

Influence of Substituent Effects on Biological Activity

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the knowledge regarding the specific mechanistic in vitro biological activity of this compound and its derivatives. Despite extensive searches for structure-activity relationships and the influence of substituent effects on this particular class of compounds, no dedicated studies with detailed research findings or data tables could be located.

The core chemical structure, this compound, represents a unique combination of a pyridine ring, a benzene (B151609) ring, and a carboximidamide functional group. While research exists on compounds with some structural similarities, such as pyridine-3-carboxamides and N-pyridin-3-yl-benzenesulfonamides, the biological properties and the impact of substituents on the carboximidamide scaffold remain uninvestigated in the available literature.

Consequently, it is not possible to provide an analysis of how different substituents on either the pyridine or the benzene ring of this compound influence its in vitro biological activity. The absence of empirical data precludes any discussion on the electronic, steric, or hydrophobic effects of substituents on the potential biological targets and mechanisms of action for this compound and its analogs.

Further research, including the synthesis of a library of derivatives with varied substituents and subsequent in vitro screening, would be necessary to elucidate the structure-activity relationships for this class of compounds. Such studies would be essential to understand how modifications to the chemical structure impact biological efficacy and to identify key pharmacophoric features.

Advanced Characterization Techniques and Analytical Methodologies for N Pyridin 3 Yl Benzenecarboximidamide

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are fundamental in elucidating the transformation pathways and identifying transient species or final products in reactions involving N'-(pyridin-3-yl)benzenecarboximidamide.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. In the context of this compound, NMR is crucial for confirming its synthesis and for monitoring its reactions to form more complex derivatives. While specific NMR data for the parent compound is not widely published, analysis of closely related structures, such as N-pyridin-3-yl-benzenesulfonamide, provides a clear example of the methodology. researchgate.netearthlinepublishers.com